Saxagliptin hydrochloride Monohydrate Saxagliptin hydrochloride Monohydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16250631
InChI: InChI=1S/C18H25N3O2.ClH.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;/h10-15,23H,1-7,9,20H2;1H;1H2
SMILES:
Molecular Formula: C18H28ClN3O3
Molecular Weight: 369.9 g/mol

Saxagliptin hydrochloride Monohydrate

CAS No.:

Cat. No.: VC16250631

Molecular Formula: C18H28ClN3O3

Molecular Weight: 369.9 g/mol

* For research use only. Not for human or veterinary use.

Saxagliptin hydrochloride Monohydrate -

Specification

Molecular Formula C18H28ClN3O3
Molecular Weight 369.9 g/mol
IUPAC Name 2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride
Standard InChI InChI=1S/C18H25N3O2.ClH.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;/h10-15,23H,1-7,9,20H2;1H;1H2
Standard InChI Key VDEKWSPOAKFGSV-UHFFFAOYSA-N
Canonical SMILES C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Saxagliptin hydrochloride monohydrate is systematically named (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride monohydrate . Its bicyclic structure comprises a 2-azabicyclo[3.1.0]hexane core fused with a cyanophenyl group, while the adamantane moiety confers lipophilicity, enhancing membrane permeability (Figure 1).

Structural Formula

OHNCOCNClH2O\begin{array}{ccc} & \text{OH} & \\ & | & \\ \text{N} & \text{C} & \text{O} \\ & | & \\ \text{C} & \text{N} & \text{Cl}^- \cdot \text{H}_2\text{O} \\ \end{array}

Figure 1: Simplified structural representation of saxagliptin hydrochloride monohydrate .

Physicochemical Properties

Saxagliptin hydrochloride monohydrate is a white-to-light-brown crystalline powder with limited aqueous solubility (sparingly soluble at 24°C) . It demonstrates greater solubility in organic solvents such as methanol (25 mg/mL) and polyethylene glycol 400 (50 mg/mL) . The compound’s pKa values (6.8 and 9.2) reflect the ionization states of its amino and hydroxyl groups, influencing its pharmacokinetic behavior .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight333.43 g/mol
Melting Point162–165°C (decomposes)
Solubility in Water0.8 mg/mL at 24°C
Partition CoefficientLog P = 1.9 (octanol/water)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of saxagliptin hydrochloride monohydrate involves stereoselective coupling of two chiral intermediates: (S)-α-[(tert-butoxycarbonyl)amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide . A patented method employs a sulfinimine-mediated asymmetric Strecker reaction using (S)-(+)-p-toluenesulfinamide and titanium ethoxide to achieve >98% enantiomeric excess .

Scheme 1: Simplified Synthesis Pathway

  • Adamantane Functionalization: 3-Hydroxyadamantane-1-carboxaldehyde undergoes condensation with (S)-(+)-p-toluenesulfinamide to form a chiral imine .

  • Cyanide Addition: Reaction with diethylaluminum cyanide yields the aminonitrile intermediate .

  • Deprotection and Cyclization: Acidic hydrolysis removes the sulfinamide group, followed by cyclization to form the azabicyclohexane core .

  • Salt Formation: Treatment with hydrochloric acid in aqueous ethanol produces the monohydrate form .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYieldPurity
Imine FormationTi(OEt)₄, CH₂Cl₂, 25°C85%99%
Cyanide AdditionEt₂AlCN, -78°C78%98%
CyclizationHCl/EtOH, reflux92%99.5%

Pharmacological Profile

Mechanism of Action

Saxagliptin competitively inhibits DPP-4, an enzyme responsible for degrading incretin hormones (GLP-1 and GIP). By prolonging GLP-1 activity, it enhances glucose-dependent insulin secretion and suppresses glucagon release, reducing hepatic glucose production . The drug’s selectivity for DPP-4 over related proteases (DPP-8/9) exceeds 400-fold, minimizing off-target effects .

Pharmacokinetics

Following oral administration, saxagliptin achieves peak plasma concentrations (CmaxC_{\text{max}}) of 24 ng/mL within 2 hours. Its bioavailability is 75%, unaffected by food intake . The active metabolite, 5-hydroxy saxagliptin, exhibits 50% of the parent drug’s DPP-4 inhibitory activity .

Table 3: Pharmacokinetic Parameters (5 mg Dose)

ParameterSaxagliptin5-Hydroxy Metabolite
CmaxC_{\text{max}}24 ng/mL47 ng/mL
TmaxT_{\text{max}}2 h4 h
AUC₀–∞78 ng·h/mL214 ng·h/mL
Half-life2.5 h3.1 h
Renal Excretion24%36%

Data derived from healthy subjects .

Metabolism and Excretion

Hepatic cytochrome P450 3A4/5 (CYP3A4/5) mediates saxagliptin’s oxidation to 5-hydroxy saxagliptin, which undergoes glucuronidation before renal elimination . In patients with severe renal impairment (CrCl ≤30 mL/min), saxagliptin exposure increases 2.3-fold, necessitating dose adjustment to 2.5 mg daily .

Clinical Efficacy and Applications

Glycemic Control

In a 24-week randomized trial (n=1,307), saxagliptin 5 mg reduced HbA1c by 0.7% versus placebo (p<0.001) . Combination therapy with metformin produced additive effects, lowering HbA1c by 1.5% from baseline .

Table 4: HbA1c Reduction in Key Trials

Study PopulationDose (mg)Δ HbA1c (%)Placebo-Adjusted Δ
Drug-naïve T2DM5-0.8-0.6
Metformin Add-on5-1.1-0.9
Sulfonylurea Add-on2.5-0.6-0.4

Data pooled from Phase III trials .

Special Populations

  • Renal Impairment: The 2.5 mg dose is recommended for CrCl ≤50 mL/min, achieving comparable efficacy to 5 mg in healthy subjects .

  • Hepatic Impairment: No dose adjustment is required, as pharmacokinetics remain unchanged in mild-to-moderate cirrhosis .

EventSaxagliptin 5 mg (%)Placebo (%)
Upper Respiratory7.77.6
Headache6.55.9
Urinary Tract5.34.3

Regulatory and Therapeutic Considerations

Dosage Recommendations

  • Standard Dose: 5 mg once daily, reduced to 2.5 mg in renal impairment .

  • Administration: May be taken without regard to meals; no titration required .

Contraindications

Saxagliptin is contraindicated in patients with a history of hypersensitivity to DPP-4 inhibitors or those with diabetic ketoacidosis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator